Glutamate-1-semialdehyde
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Overview
Description
(S)-4-amino-5-oxopentanoic acid is a 5-oxo monocarboxylic acid that is 5-oxopentanoic acid substituted by an amino group at position 4 (the 4S-stereoisomer). It has a role as an Escherichia coli metabolite. It is a gamma-amino acid, a 5-oxo monocarboxylic acid and a glutamic semialdehyde. It derives from a valeric acid. It is a conjugate acid of a (S)-4-amino-5-oxopentanoate. It is a tautomer of a (S)-4-amino-5-oxopentanoic acid zwitterion.
Scientific Research Applications
Tetrapyrrole Biosynthesis
Glutamate 1-semialdehyde (GSA) plays a crucial role in the biosynthesis of tetrapyrroles, a class of organic compounds essential in various biological processes. Jordan et al. (1993) revealed that GSA exists in a cyclic form, which is significant for its stability and functions as an intermediate in tetrapyrrole biosynthesis (Jordan et al., 1993).
Synthesis and Structural Characterization
Gough et al. (1989) developed a new method for synthesizing GSA, enhancing the understanding of its structure and properties. They employed NMR spectroscopy for structural confirmation, crucial for comprehending its role in biological pathways (Gough et al., 1989).
Role in Chlorophyll Biosynthesis
Houen et al. (1983) synthesized and confirmed the structure of GSA diethyl acetal, underlining GSA's role as the immediate precursor of δ-aminolevulinate in the chlorophyll biosynthetic pathway (Houen et al., 1983).
Enzymatic Catalysis and Mechanism
Hoober et al. (1988) extended the understanding of GSA's role in enzymatic processes, particularly in its conversion to 5-aminolevulinate by glutamate 1-semialdehyde aminotransferase. This research provided insights into the enzyme's catalytic mechanism and stability under various pH conditions (Hoober et al., 1988).
Spectroscopic Analysis of Enzyme Activity
Ilag and Jahn (1992) analyzed the activity and spectroscopic properties of the Escherichia coli glutamate 1-semialdehyde aminotransferase, offering insights into the enzyme's reaction intermediates and mechanism (Ilag & Jahn, 1992).
Inhibition and Chlorophyll Synthesis in Plants
Höfgen et al. (1994) explored the effects of glutamate 1-semialdehyde aminotransferase inhibition on chlorophyll synthesis in plants, demonstrating its potential as a marker for antisense mRNA expression and the impact on chlorophyll variegation patterns (Höfgen et al., 1994).
Transient-State Kinetic Analysis
Smith et al. (1998) conducted a transient-state kinetic analysis of glutamate 1-semialdehyde aminotransferase from Synechococcus, providing detailed insights into the enzyme's reaction mechanism and potential regulatory mechanisms (Smith et al., 1998).
properties
CAS RN |
68462-55-5 |
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Product Name |
Glutamate-1-semialdehyde |
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(4S)-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-4(3-7)1-2-5(8)9/h3-4H,1-2,6H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
MPUUQNGXJSEWTF-BYPYZUCNSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C=O)N |
SMILES |
C(CC(=O)O)C(C=O)N |
Canonical SMILES |
C(CC(=O)O)C(C=O)N |
sequence |
E |
synonyms |
glutamate-1-semialdehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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